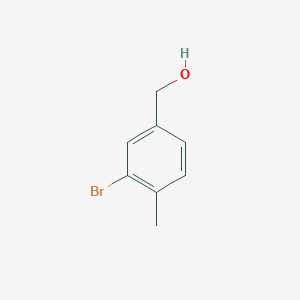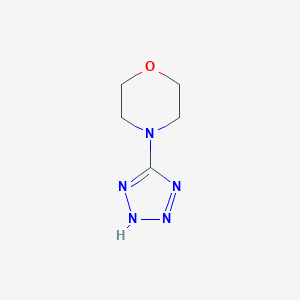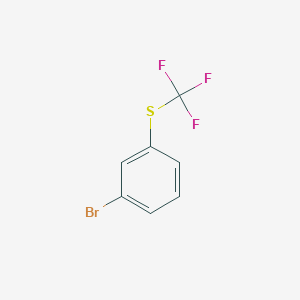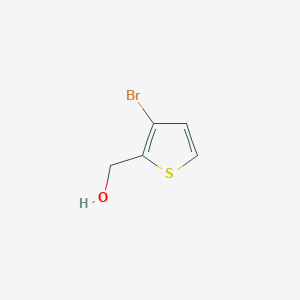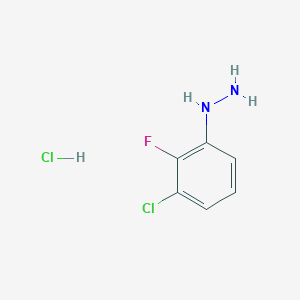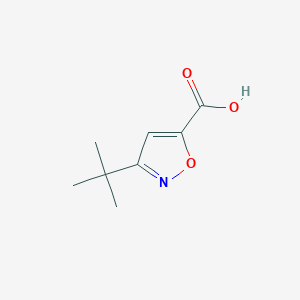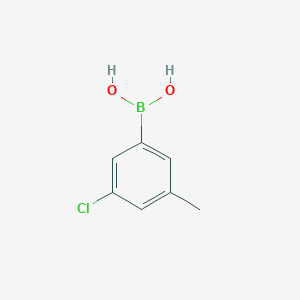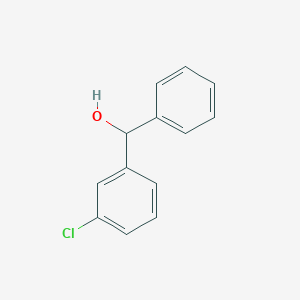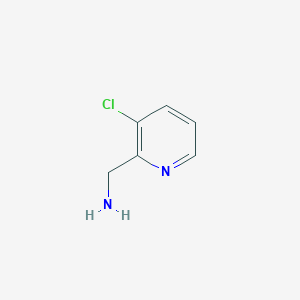
(3-Formyl-5-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Formyl-5-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H9BO3 . It has an average mass of 163.966 Da and a monoisotopic mass of 164.064468 Da .
Molecular Structure Analysis
The molecular structure of “(3-Formyl-5-methylphenyl)boronic acid” consists of a phenyl ring with a formyl group (CHO) at the 3rd position and a methyl group (CH3) at the 5th position . The phenyl ring is also bonded to a boronic acid group (BO3H2) .Chemical Reactions Analysis
Boronic acids, including “(3-Formyl-5-methylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
“(3-Formyl-5-methylphenyl)boronic acid” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 370.9±52.0 °C . The compound is predicted to have a pKa of 7.93±0.10 .科学的研究の応用
Carbohydrate Chemistry: Protective Groups
(3-Formyl-5-methylphenyl)boronic acid: is utilized in carbohydrate chemistry as a protective group for glycoside-derived boronates. This application is crucial for processes like acylation, silylation, and alkylation . The boronic ester formation, functionalization, and deprotection sequence can be accomplished with minimal purification steps, and the boronic acid component can be recovered and reused, which is economically beneficial .
Synthesis of Borinic Acid Derivatives
In the synthesis of borinic acid derivatives, (3-Formyl-5-methylphenyl)boronic acid serves as a precursor. These derivatives are used in cross-coupling reactions, catalysis, and medicinal chemistry. They also find applications in polymer and optoelectronic materials due to their ability to coordinate with alcohols, diols, and amino alcohols .
Catalysis
The compound is involved in catalytic processes, particularly in the regioselective functionalization of diols and carbohydrates. It also catalyzes epoxide ring-opening reactions, which are significant in the synthesis of various organic molecules .
Medicinal Chemistry
In medicinal chemistry, (3-Formyl-5-methylphenyl)boronic acid is used to create bioactive compounds. Its derivatives have shown potential in drug discovery and development, especially in targeting specific biological pathways .
Material Science
This boronic acid derivative contributes to the development of new materials, including polymers and luminescent devices. Its properties are advantageous in creating materials with specific optical and electronic characteristics .
Sensing and Separation
The ability of (3-Formyl-5-methylphenyl)boronic acid to form cyclic boronic esters with diols is exploited in the sensing and separation of carbohydrate derivatives. This is particularly useful in the development of sensors that can detect specific molecules .
Cross-Coupling Reactions
It plays a role in Suzuki–Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This application is fundamental in the synthesis of complex organic compounds .
Optoelectronics
Lastly, the compound finds use in optoelectronics by contributing to the creation of luminescent devices. Its derivatives can be engineered to exhibit desired photophysical properties, which are essential in the design of light-emitting devices .
作用機序
Target of Action
The primary targets of (3-Formyl-5-methylphenyl)boronic acid are the enzymes involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The compound also has a binding affinity with anti-apoptotic proteins .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which (3-Formyl-5-methylphenyl)boronic acid plays a key role, is a part of larger biochemical pathways involved in the synthesis of organic compounds . The product of this reaction can further undergo various transformations, leading to the synthesis of complex organic molecules. These molecules can have various downstream effects, depending on their structure and function.
Pharmacokinetics
It’s known that the stability and reactivity of boronic acids can be influenced by their conformation . For instance, the C3 conformation of (3-Formyl-5-methylphenyl)boronic acid was found to be more stable than other conformations .
Result of Action
The result of the action of (3-Formyl-5-methylphenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, including inhibitors of serine proteases . These inhibitors can potentially be used in the treatment of various diseases.
Action Environment
The action of (3-Formyl-5-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the Suzuki-Miyaura coupling reaction . Moreover, the stability of boronic acids can be affected by the presence of various substituents on the phenyl rings . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
特性
IUPAC Name |
(3-formyl-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLUNCVVBZUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584489 |
Source


|
| Record name | (3-Formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870777-33-6 |
Source


|
| Record name | B-(3-Formyl-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


